molecular formula C20H20ClN5O4S2 B1228620 Suriclone N-oxide CAS No. 110672-00-9

Suriclone N-oxide

Cat. No.: B1228620
CAS No.: 110672-00-9
M. Wt: 494 g/mol
InChI Key: IKKQUKXEIHSBEI-UHFFFAOYSA-N
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Description

Suriclone N-oxide is a pharmacologically relevant metabolite of Suriclone, a cyclopyrrolone compound that acts as a non-benzodiazepine anxiolytic. Suriclone itself is recognized for its high-affinity binding to the GABA-A benzodiazepine receptor complex, although it interacts with a site that is allosterically linked to, but distinct from, the classical benzodiazepine binding site . As a metabolite of Suriclone, this compound is identified as weakly active , making it a compound of significant interest for pharmacological and toxicokinetic studies. Researchers value this compound for investigating the metabolic pathways of cyclopyrrolone drugs, understanding the structure-activity relationships of GABA-A receptor modulators, and assessing the full pharmacological profile of its parent drug, Suriclone. This product is intended for research purposes only in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110672-00-9

Molecular Formula

C20H20ClN5O4S2

Molecular Weight

494 g/mol

IUPAC Name

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate

InChI

InChI=1S/C20H20ClN5O4S2/c1-26(29)8-6-24(7-9-26)20(28)30-19-16-15(31-10-11-32-16)18(27)25(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3

InChI Key

IKKQUKXEIHSBEI-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3)[O-]

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3)[O-]

Synonyms

RP 45906
RP-45906

Origin of Product

United States

Synthetic Strategies and Biotransformation Pathways of Suriclone N Oxide

Chemical Synthesis Methodologies for N-Oxidation of Tertiary Amines

The synthesis of N-oxides from tertiary amines is a fundamental transformation in organic chemistry. nih.gov The introduction of the N-oxide functionality can significantly alter a molecule's properties, such as increasing water solubility and modulating its biological activity. acs.org For a compound like suriclone (B1681791), which contains tertiary amine groups within its piperazine (B1678402) moiety, these synthetic methods are directly applicable for the preparation of Suriclone N-oxide.

Oxidizing Agent Selection and Reaction Condition Optimization

The conversion of a tertiary amine to its corresponding N-oxide is an oxidation reaction that can be achieved using various oxidizing agents. The selection of the appropriate agent and the optimization of reaction conditions are crucial for achieving high yields and purity. asianpubs.org

Hydrogen peroxide (H₂O₂) is a commonly preferred oxidant due to its cost-effectiveness and the generation of water as its only byproduct. nih.gov However, the uncatalyzed reaction with H₂O₂ can be sluggish, often necessitating a large excess of the oxidant and elevated temperatures to drive the reaction to completion. nih.govacs.org The formation of stable hydrogen bonds between the N-oxide product and excess H₂O₂ can complicate purification. acs.org

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective alternatives for the oxidation of tertiary amines. nih.govacs.org They are generally more reactive than hydrogen peroxide. A significant consideration when using peroxyacids is their potential for lower functional group tolerance; they can react with other oxidizable sites in a molecule, such as double bonds or thioethers. nih.govacs.org

Catalytic systems offer milder and more efficient alternatives. Transition metals like ruthenium and cobalt can catalyze the oxidation of tertiary amines using molecular oxygen as the ultimate oxidant, presenting an environmentally friendly approach. asianpubs.org The optimization of these reactions involves careful selection of the catalyst, solvent, temperature, and reaction time to maximize the yield of the desired N-oxide.

Table 1: Comparison of Common Oxidizing Agents for Tertiary Amine N-Oxidation This table is interactive. You can sort and filter the data.

Oxidizing Agent Typical Conditions Advantages Disadvantages Citations
Hydrogen Peroxide (H₂O₂) Aqueous solution, often with heating; can be catalyzed. Cost-effective, high atom economy, water is the only byproduct. Slow reaction rate, may require large excess, purification can be difficult. nih.govacs.org
Peroxyacids (e.g., m-CPBA) Organic solvents, typically at or below room temperature. High reactivity, generally good yields. Higher cost, potential safety concerns, lower functional group tolerance. nih.govacs.org
Molecular Oxygen (O₂) with Metal Catalyst Room temperature, bubbling O₂ through a solution with a catalyst (e.g., Cobalt(II) complex). Environmentally friendly, uses air as an oxidant, can be highly efficient. Requires a specific catalyst system, may not be suitable for all substrates. asianpubs.org
Potassium Peroxymonosulfate Used as an alternative oxidant for N-oxide synthesis. Effective oxidizing agent. Specific reaction conditions and substrate compatibility need to be considered. mdpi.com

Regioselectivity Considerations in N-Oxide Formation

For molecules containing multiple tertiary nitrogen atoms, such as suriclone, the regioselectivity of the N-oxidation reaction is a critical consideration. Suriclone possesses two tertiary nitrogens within its piperazine ring. The outcome of the oxidation is governed by both electronic and steric factors.

A general principle is that the more basic (more nucleophilic) amine is more readily oxidized by electrophilic oxidants like H₂O₂ and peroxyacids. nih.govacs.org Therefore, the relative basicity of the nitrogen atoms in the suriclone molecule will be a primary determinant of the reaction's regioselectivity. Furthermore, steric hindrance around a nitrogen atom can impede the approach of the oxidizing agent, favoring oxidation at a less sterically crowded site. In heterocyclic systems, the N-oxide functionality can be deliberately introduced to direct subsequent chemical modifications at specific positions on the aromatic ring. acs.orgthieme-connect.de

Analytical Characterization Techniques for Synthetic Products

The successful synthesis of this compound requires thorough characterization to confirm its structure and assess its purity. Several analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for identifying N-oxide formation. The introduction of the oxygen atom causes a deshielding effect, resulting in a downfield shift of the signals for adjacent protons (¹H) and carbons (¹³C) compared to the parent amine. acs.orgnih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular formula. The formation of an N-oxide results in a mass increase of 16 atomic mass units (corresponding to one oxygen atom) compared to the starting tertiary amine. mdpi.com

Infrared (IR) Spectroscopy : The N⁺–O⁻ bond of an N-oxide exhibits a characteristic vibration band, which can be observed in the IR spectrum, typically around 930-970 cm⁻¹. acs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the synthesized N-oxide and to separate it from any unreacted starting material or byproducts. nih.govnih.gov

Table 2: Analytical Techniques for the Characterization of N-Oxides This table is interactive. You can sort and filter the data.

Technique Purpose Key Observation for N-Oxide Formation Citations
NMR Spectroscopy Structural Elucidation Downfield shift of neighboring ¹H and ¹³C signals. acs.orgnih.gov
Mass Spectrometry Molecular Weight Confirmation Increase in molecular mass by 16 amu ([M+O]). mdpi.com
IR Spectroscopy Functional Group Identification Presence of a characteristic N⁺–O⁻ stretching vibration band. acs.org
HPLC Purity Assessment A distinct peak for the N-oxide product, separated from impurities. nih.govnih.gov

Biotransformation Pathways of Parent Cyclopyrrolone Compounds Leading to N-Oxide Formation

The formation of this compound in a biological system occurs through metabolic processes, primarily Phase I reactions. nih.gov These biotransformations are catalyzed by specific enzyme superfamilies located mainly in the liver. nih.govopenanesthesia.org For cyclopyrrolone drugs like suriclone and the closely related zopiclone (B121070), N-oxidation is a recognized metabolic pathway. nih.govmdpi.com

Role of Cytochrome P450 (CYP) Isoenzymes in N-Oxidation

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. mdpi.commdpi.com These enzymes are responsible for approximately 70-80% of all drugs in clinical use. openanesthesia.org

Studies on zopiclone, a structurally analogous cyclopyrrolone, have identified specific CYP isoenzymes involved in its metabolism. Research using human liver microsomes and heterologously expressed CYPs has shown that zopiclone is metabolized into both N-desmethyl-zopiclone and zopiclone N-oxide. nih.gov The formation of both metabolites was found to be significantly mediated by CYP3A4 . nih.gov Further investigation revealed that CYP2C8 also plays a significant role, particularly in the formation of N-desmethyl-zopiclone, but contributes to N-oxide generation as well. nih.gov Given the structural similarity between zopiclone and suriclone, it is highly probable that CYP3A4 and CYP2C8 are also the primary CYP isoenzymes responsible for the N-oxidation of suriclone to this compound.

Table 3: Key Cytochrome P450 Isoenzymes in Cyclopyrrolone Metabolism This table is interactive. You can sort and filter the data.

Isoenzyme Role in Metabolism Substrate(s) Metabolic Reaction Citations
CYP3A4 Major Zopiclone, Suriclone (inferred) N-Oxidation, N-Desmethylation nih.govaustinpublishinggroup.com
CYP2C8 Significant Zopiclone, Suriclone (inferred) N-Oxidation, N-Desmethylation nih.gov

Contribution of Flavin-Containing Monooxygenase (FMO) Enzymes to N-Oxidation

The Flavin-containing monooxygenase (FMO) system is another crucial family of Phase I enzymes that catalyze the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. nih.govmdpi.com FMOs are distinct from CYPs and represent an important complementary pathway for the N-oxidation of many xenobiotics. nih.gov

FMOs catalyze the N-oxidation of a wide range of substrates, including tertiary amines. nih.govoptibrium.com The reaction mechanism involves the transfer of an oxygen atom from a flavin adenine (B156593) dinucleotide (FAD) peroxide intermediate within the enzyme to the nucleophilic nitrogen of the substrate. optibrium.com While CYPs can catalyze both N-dealkylation and N-oxidation, FMOs predominantly catalyze N-oxidation for most cyclic and acyclic secondary and tertiary amines. nih.gov

While direct studies specifying the role of FMOs in suriclone metabolism are not prevalent, the chemical nature of suriclone makes it a likely substrate for FMO enzymes. The presence of a basic tertiary amine in the piperazine ring fits the substrate profile for FMOs. nih.gov Research on other compounds, such as nicotine, has shown that FMO-mediated N-oxidation can be a significant metabolic pathway, especially in individuals where CYP activity (specifically CYP2A6 for nicotine) is deficient. nih.gov This suggests that FMOs could play a variable but important role in the formation of this compound in humans.

Microbial Biotransformation Approaches for N-Oxide Production

The synthesis of N-oxides through microbial biotransformation represents a burgeoning field of green chemistry, offering a highly selective and environmentally benign alternative to conventional chemical oxidation methods. This approach harnesses the diverse metabolic machinery of microorganisms, particularly the activity of oxidative enzymes, to catalyze the N-oxidation of a wide array of substrates, including heterocyclic compounds relevant to the pharmaceutical industry. While direct microbial synthesis of this compound is not extensively documented in publicly available research, the principles derived from the biotransformation of analogous heterocyclic structures provide a strong foundation for developing such biocatalytic processes.

Microorganisms, including various strains of bacteria and fungi, are known to possess enzymes capable of N-oxidation. nbinno.com These biocatalytic reactions are often characterized by high regioselectivity and stereoselectivity, which are critical for the synthesis of complex pharmaceutical compounds with minimal formation of unwanted byproducts. nbinno.com The enzymatic systems responsible for these transformations are typically monooxygenases, such as cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs), as well as other oxidoreductases. nih.govtandfonline.com

Bacterial Systems for N-Oxidation:

Certain bacterial species have demonstrated significant efficacy in the N-oxidation of pyridine (B92270) and its derivatives. For instance, whole cells of Burkholderia sp. MAK1 have been successfully employed for the regioselective N-oxidation of various pyridine compounds. nbinno.com This capability is attributed to the presence of specific enzymes that are induced by related molecules, indicating a broad substrate tolerance that could potentially be exploited for the N-oxidation of more complex structures like Suriclone. The use of whole-cell biocatalysts is advantageous as it obviates the need for costly and time-consuming enzyme purification. nbinno.com

Ammonia-oxidizing bacteria (AOB) also represent a promising, though less explored, avenue for N-oxidation reactions. These bacteria possess the enzyme ammonia (B1221849) monooxygenase (AMO), which is crucial for the oxidation of ammonia to hydroxylamine (B1172632). oup.comnih.gov The broad substrate specificity of AMO suggests its potential for co-metabolically oxidizing other nitrogen-containing compounds. Research into the cometabolic capabilities of nitrifying sludge has shown the potential for these microbial communities to biodegrade various pharmaceuticals. researchgate.net

Fungal Biotransformation:

Filamentous fungi are particularly well-regarded for their extensive and versatile metabolic capabilities, making them powerful tools for the biotransformation of xenobiotics, including pharmaceutical agents. A notable example is the N-oxidation of papaverine, a natural heterocyclic alkaloid, by various fungal species. mdpi.com Studies have successfully isolated papaverinol (B1212717) N-oxide from fermentation broths of fungi such as Cunninghamella elegans, Penicillium chrysogenum, and Rhodotorula rubra. mdpi.com These transformations highlight the potential of fungi to perform N-oxidation on complex heterocyclic scaffolds. The enzymes involved in these fungal transformations are often cytochrome P450 monooxygenases. nih.govresearchgate.net

The table below summarizes key research findings on microbial systems with demonstrated potential for N-oxidation of heterocyclic compounds, which could be analogous to the production of this compound.

MicroorganismSubstrate(s)Key Enzyme(s)Noteworthy Findings
Burkholderia sp. MAK1Pyridine derivatives (e.g., 3-methylpyridine)MonooxygenaseDemonstrates high regioselectivity in N-oxidation. nbinno.com
Ammonia-Oxidizing Bacteria (AOB)Ammonia, various pharmaceuticals (cometabolism)Ammonia Monooxygenase (AMO)Potential for broad-substrate N-oxidation. oup.comresearchgate.net
Cunninghamella elegansPapaverineCytochrome P450 MonooxygenasesEfficiently produces papaverinol N-oxide. mdpi.com
Penicillium chrysogenumPapaverineCytochrome P450 MonooxygenasesCapable of N-oxidation of complex alkaloids. mdpi.com
Rhodotorula rubraPapaverineCytochrome P450 MonooxygenasesDemonstrates N-oxidizing activity on heterocyclic compounds. mdpi.com

Enzymatic Basis of Microbial N-Oxidation:

The enzymatic machinery underlying microbial N-oxidation is central to the feasibility and efficiency of these biotransformations. Cytochrome P450 monooxygenases are a superfamily of heme-containing enzymes known for their ability to catalyze the oxidation of a vast range of substrates. nih.gov Genetic and protein engineering efforts have focused on tailoring the activity and selectivity of P450s for specific applications. For example, structure-guided design of P450BM3 from Bacillus megaterium has been shown to enhance its N-oxidation selectivity for N-heterocycles. nih.gov

Ammonia monooxygenase (AMO) and the related hydroxylamine oxidoreductase (HAO) in nitrifying bacteria are also key enzymes in nitrogen metabolism that could be harnessed for synthetic purposes. oup.comwikipedia.org While their primary role is in the nitrogen cycle, their catalytic promiscuity presents opportunities for novel biocatalytic applications.

The development of a microbial biotransformation process for this compound production would likely involve screening a diverse range of microorganisms, including those known for their robust oxidative metabolism. Subsequent optimization of fermentation conditions and potentially the application of metabolic and enzyme engineering would be crucial steps toward achieving an efficient and scalable biocatalytic synthesis.

Molecular and Cellular Pharmacological Research of Suriclone N Oxide

Investigation of Ligand-Receptor Interactions in Preclinical Models

There are no specific in vitro studies available in the scientific literature that investigate the modulation of the GABAergic system by Suriclone (B1681791) N-oxide. Research on the parent compound, suriclone, has shown that it modulates GABAergic neurotransmission, which is a key mechanism for its anxiolytic effects. However, similar dedicated studies on its N-oxide metabolite have not been published.

A detailed receptor binding profile analysis for Suriclone N-oxide is not available in published literature. While the parent compound, suriclone, is known to bind to a site on the benzodiazepine (B76468) receptor complex, it is unclear if or how the N-oxide metabolite interacts with this or other receptors. nih.govbionity.com A metabolite of suriclone, designated 35,489 RP, has been noted to be extremely potent, but it has not been explicitly identified as this compound. nih.gov

Enzymatic Activity and Interaction Studies

No studies have been published that specifically investigate the in vitro inhibition or potentiation of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, by this compound. For the related compound zopiclone (B121070), it is known that CYP3A4 and CYP2C8 are involved in its metabolism to N-desmethyl-zopiclone and N-oxide-zopiclone. nih.gov However, similar enzymatic interaction studies for this compound are not documented.

There is no information available regarding the stability of this compound or its potential to revert to the parent compound, suriclone. The stability of N-oxide metabolites can be a significant factor in their pharmacological activity and duration of action. hyphadiscovery.com Studies on the related compound, zopiclone N-oxide, indicate that it is a stable metabolite that can be quantified in biological fluids. diva-portal.orgnih.govnih.gov However, the stability characteristics of this compound remain uninvestigated.

Cellular Pharmacodynamics and Signaling Pathway Investigations

Following a comprehensive review of publicly available scientific literature, no specific research data was found regarding the cellular pharmacodynamics and signaling pathway investigations of this compound. The performed searches for "this compound pharmacology," "this compound cellular effects," "this compound mechanism of action," "metabolism of Suriclone," and "pharmacologically active metabolites of Suriclone" did not yield any studies detailing the assessment of cellular responses in model systems or the exploration of intracellular mechanisms of action for this specific compound.

While research exists for the parent compound, Suriclone, and other cyclopyrrolones, the user's strict instruction to focus solely on this compound prevents the inclusion of that data. For instance, studies on the related compound Zopiclone indicate that it undergoes metabolism to form Zopiclone N-oxide, which is described as an inactive metabolite. However, no analogous information regarding the activity or cellular effects of this compound could be located.

Therefore, the following subsections remain unaddressed due to the absence of available research.

Assessment of Cellular Responses in Model Systems

No information is available on the cellular responses to this compound in any model systems.

Exploration of Intracellular Mechanisms of Action

There is no available data exploring the intracellular mechanisms of action of this compound.

Analytical Methodologies for the Detection and Quantification of Suriclone N Oxide in Research Matrices

Chromatographic Techniques Development and Validation

Chromatography stands as a cornerstone for the separation, identification, and quantification of Suriclone (B1681791) N-oxide. The choice of technique often depends on the required sensitivity, the complexity of the research matrix, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of Suriclone N-oxide. While specific validated methods for this compound are not extensively detailed in the public literature, methods developed for the parent compound, Suriclone, and for the N-oxide metabolite of the structurally similar drug Zopiclone (B121070), provide a strong basis for its analysis. researchgate.netcapes.gov.br

A typical HPLC method involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. researchgate.net For the analysis of Suriclone, a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous phosphate (B84403) buffer is effective. researchgate.net Detection is commonly achieved using a diode-array detector (DAD), which can record full ultraviolet spectra of the eluting peaks, enhancing specificity by allowing for spectral comparison with a reference standard. researchgate.net A single-step liquid-liquid extraction is often sufficient for sample preparation from plasma matrices. researchgate.net

Table 1: Example HPLC Parameters for Cyclopyrrolone Analysis

ParameterConditionSource
Column Nova-Pak C18, 4 µm, 300 mm x 3.9 mm researchgate.net
Mobile Phase Methanol-tetrahydrofuran-phosphate buffer (pH 2.6) (65:5:30, v/v) researchgate.net
Flow Rate 0.8 ml/min researchgate.net
Detection Diode-Array Detection (DAD) at 200-400 nm researchgate.net
Sample Prep Liquid-liquid extraction at pH 9.5 researchgate.net

This table is based on a method developed for the parent compound, Suriclone, and is applicable for the analysis of its metabolites.

For higher sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Validated LC-MS/MS methods for the simultaneous quantification of Zopiclone and its metabolites, including Zopiclone N-oxide, serve as an excellent template for this compound analysis. researchgate.netsigmaaldrich.com These methods are highly sensitive, often achieving a lower limit of quantification (LLOQ) in the low ng/mL range. researchgate.net

The process typically involves solid-phase extraction (SPE) to clean up and concentrate the analytes from the biological matrix. researchgate.net Chromatographic separation is achieved on a reversed-phase column, followed by detection using a tandem mass spectrometer with a turbo ion spray or electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. researchgate.netsigmaaldrich.com This mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. sigmaaldrich.com The use of a stable-labeled internal standard, such as Zopiclone-N-Oxide-D4, is crucial for accurate quantification. cerilliant.comsigmaaldrich.com

Table 2: Validated LC-MS/MS Method Parameters for Zopiclone N-oxide Analysis

ParameterConditionSource
Extraction Solid-Phase Extraction (SPE) researchgate.net
Column Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) researchgate.net
Mobile Phase Isocratic (Specific composition proprietary) researchgate.net
Run Time 4.5 minutes researchgate.net
Detection Tandem mass spectrometry with turbo ion spray interface researchgate.net
Linear Range 1-150 ng/mL researchgate.net
LLOQ 1 ng/mL researchgate.net
Recovery ≥ 90% researchgate.net

This table details a method validated for Zopiclone N-oxide, a structurally analogous compound, demonstrating the capabilities of LC-MS/MS for this class of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, though its application for cyclopyrrolones like Suriclone and their metabolites can be challenging. Many compounds in this class are known to be thermally labile, meaning they can decompose at the high temperatures used in the GC injector port. plos.org This thermal instability can lead to inaccurate quantification or a failure to detect the compound at all. nih.gov

Despite these challenges, GC-MS methods have been developed for Zopiclone. researchgate.net To overcome thermal degradation, derivatization is often employed to create a more thermally stable version of the analyte before injection. plos.orgnist.gov For reliable quantification, especially in forensic and clinical toxicology, the use of a stable-labeled internal standard for Zopiclone N-oxide is available for GC-MS applications, suggesting that with proper method development, the technique can be viable. cerilliant.comsigmaaldrich.com However, due to the potential for thermal decomposition, LC-MS/MS is generally considered a more robust and reliable technique for the routine analysis of this compound. plos.org

Immunochemical Assay Development for Research Purposes

Immunochemical assays offer a high-throughput and cost-effective approach for the screening of specific compounds or classes of compounds in research matrices. These methods rely on the highly specific binding interaction between an antibody and its target antigen.

Fluorescence Polarization Immunoassay (FPIA) is a type of homogeneous immunoassay, meaning it does not require the separation of bound and free components. The principle is based on the competitive binding between the target analyte (this compound) in a sample and a fluorescently-labeled tracer for a limited number of specific antibody binding sites. nih.gov

In this system, the small, fluorescently-labeled tracer rotates rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When the tracer binds to the much larger antibody, its rotation slows significantly, leading to a high degree of polarization. In a sample containing the target analyte, the analyte competes with the tracer for antibody binding sites. A higher concentration of the analyte results in less tracer being bound to the antibody, leading to a lower polarization signal. nih.govnih.gov FPIA methods have been successfully developed for metabolites of related cyclopyrrolone drugs, demonstrating their applicability for screening purposes in urine samples. nih.govpsu.edu

A critical aspect of any immunochemical assay is the specificity of the antibody used. Cross-reactivity studies are essential to determine the extent to which the antibody binds to structurally related compounds, which could lead to false-positive results. psu.edu

In the context of an assay for a cyclopyrrolone metabolite, it is crucial to assess cross-reactivity against the parent drug and other metabolites. Research on an FPIA developed for N-desmethylzopiclone included cross-reactivity assessments against related compounds, including Suriclone and Zopiclone N-oxide. psu.edu Such studies quantify the interference from these compounds. While the primary target of that specific assay was N-desmethylzopiclone, the data generated provide valuable insight into the potential for developing an antibody that could either specifically target this compound or be used for broader screening of the cyclopyrrolone class. researchgate.netpsu.edu A highly specific antibody would show minimal cross-reactivity, whereas a screening assay might benefit from controlled cross-reactivity across related structures.

Table 3: Illustrative Cross-Reactivity Profile for a Cyclopyrrolone Immunoassay

CompoundCross-ReactivitySource
N-desmethylzopiclone High (Target Analyte) psu.edu
Zopiclone Substantial researchgate.net
Zopiclone N-oxide Lesser extent than parent drug researchgate.netpsu.edu
Suriclone Interference studied psu.edu

This table illustrates the typical results from a cross-reactivity study for an immunoassay developed for a Zopiclone metabolite, showing interference from related compounds including Suriclone and Zopiclone N-oxide.

Sample Preparation and Extraction Strategies for Biological Matrices

The accurate quantification of this compound in biological matrices is contingent upon efficient sample preparation and extraction. These preliminary steps are critical for removing interfering endogenous substances, concentrating the analyte, and ensuring compatibility with the analytical instrument. The choice of extraction method is often dictated by the nature of the biological matrix (e.g., plasma, urine, or tissue homogenates), the physicochemical properties of this compound, and the desired sensitivity of the assay. The inherent instability of many N-oxide metabolites necessitates careful selection of extraction techniques to prevent degradation of the analyte. altasciences.com

Two primary strategies have been extensively utilized for the extraction of cyclopyrrolone compounds and their metabolites from biological samples: solid-phase extraction (SPE) and liquid-liquid extraction (LLE). medline.ruresearchgate.net

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex matrices. mdpi.comnih.gov It offers several advantages, including high recovery rates, good reproducibility, and the ability to process multiple samples simultaneously, which can be automated. nih.govresearchgate.netchromatographyonline.com The selection of the appropriate sorbent material is crucial for the successful isolation of this compound.

For the extraction of zopiclone and its metabolites, which share structural similarities with suriclone and its N-oxide, various SPE cartridges have been employed with high efficiency. medline.ruresearchgate.netcapes.gov.br These include polymeric reversed-phase sorbents and mixed-mode cation exchange cartridges. researchgate.netlcms.cz The general SPE procedure involves four key steps:

Conditioning: The sorbent bed is treated with a solvent, typically methanol followed by water or a buffer, to activate the stationary phase. chromatographyonline.com

Loading: The pre-treated biological sample is passed through the cartridge, where the analyte and some endogenous components are retained on the sorbent. chromatographyonline.com

Washing: The cartridge is washed with a specific solvent or buffer to remove unretained impurities while the analyte remains bound to the sorbent. chromatographyonline.comlcms.cz

Elution: A solvent or solvent mixture is used to disrupt the interaction between the analyte and the sorbent, allowing for the collection of the purified and concentrated analyte. chromatographyonline.comlcms.cz

The following table summarizes typical SPE conditions reported for the extraction of zopiclone and its metabolites from biological matrices, which can be adapted for this compound.

ParameterCondition 1Condition 2
SPE Cartridge Oasis HLBOasis MCX µElution Plate
Matrix PlasmaUrine
Sample Pre-treatment Dilution with bufferIncubation with β-glucuronidase, quenching with H₃PO₄
Conditioning Methanol followed by deionized waterNone (eliminated in simplified protocol)
Equilibration Deionized waterNone (eliminated in simplified protocol)
Loading Pre-treated plasma samplePre-treated urine sample
Washing 0.5% ammonia (B1221849) in methanol-water (40:60 v/v)0.02 N HCl, followed by 20% MeOH
Elution Dichloromethane-propanol (75:25 v/v)Specific elution solvent for the mixed-mode sorbent
Reference researchgate.net lcms.cz

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. rsc.org LLE is particularly useful for samples with high lipid content. The efficiency of LLE is dependent on several factors, including the choice of extraction solvent, the pH of the aqueous phase, and the solvent-to-sample ratio. mdpi.comscielo.br

For cyclopyrrolone compounds, alkaline LLE has been shown to be effective. mdpi.com The pH of the biological sample is adjusted to an alkaline value to ensure that the analytes are in their non-ionized form, thereby increasing their solubility in the organic solvent. researchgate.net The selection of an appropriate organic solvent or a mixture of solvents is critical for achieving high extraction recovery.

Research on the extraction of zopiclone and related compounds has identified several effective solvent systems. A single-step LLE using a mixture of chloroform-2-propanol-n-heptane has been successfully applied for the extraction from plasma. researchgate.net Another study on a large panel of drugs in postmortem blood found butyl acetate (B1210297) to be an efficient extraction solvent. mdpi.com

The general procedure for LLE involves:

pH Adjustment: The pH of the biological sample is adjusted to the optimal level.

Solvent Addition: The immiscible organic solvent is added to the sample.

Extraction: The mixture is vortexed or agitated to facilitate the transfer of the analyte from the aqueous to the organic phase.

Phase Separation: The two phases are separated by centrifugation.

Evaporation and Reconstitution: The organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the analytical instrument. scielo.br

The table below provides examples of LLE conditions used for the extraction of zopiclone, which are applicable to this compound.

ParameterCondition 1Condition 2
Extraction Solvent Chloroform-2-propanol-n-heptane (60:14:26, v/v/v)Butyl acetate
Matrix PlasmaPostmortem Blood
pH 9.5Alkaline
Solvent-to-Sample Ratio Not specified1:4 (solvent:sample)
Reference researchgate.net mdpi.com

Considerations for N-Oxide Stability

A significant challenge in the analysis of N-oxide metabolites is their potential for in-process conversion or degradation back to the parent drug. altasciences.com Studies on various N-oxide compounds have shown that the choice of extraction methodology can significantly impact their stability. Protein precipitation using acetonitrile has been demonstrated to be an efficient technique to minimize the decomposition of N-oxide metabolites. altasciences.com When developing an extraction method for this compound, it is crucial to evaluate its stability under the chosen conditions to ensure accurate quantification.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations

Impact of N-Oxide Functionality on Biological Activity Profiles

The introduction of an oxygen atom to form the sulfoxide (B87167) metabolite significantly alters the biological activity profile compared to the parent compound, suriclone (B1681791). Research indicates that this oxidation leads to a substantial decrease in pharmacological potency.

Studies in various animal models have demonstrated that the principal metabolites of suriclone, including the sulfoxide metabolite (identified as RP 46,166), exhibit weak physiological effects. nih.gov For instance, the effects on respiration and the cardiovascular system by the metabolites were found to be feeble in comparison to suriclone. nih.gov This attenuation of activity is further substantiated by in-vivo receptor binding studies. In investigations using positron emission tomography (PET) in baboons, the sulfoxide metabolite did not cause any significant change in the binding kinetics of a radiolabeled benzodiazepine (B76468) receptor antagonist, even at high doses. nih.gov This finding strongly suggests that the sulfoxide metabolite does not contribute significantly to the primary, benzodiazepine receptor-mediated anxiolytic activity of suriclone. nih.gov

This pattern of reduced activity upon N-oxidation is also observed in related cyclopyrrolone compounds. For example, the N-oxide derivative of zopiclone (B121070), a structurally similar hypnotic agent, is known to be a weakly active metabolite. hres.caiarc.fre-lactancia.orgdrugbank.com

Comparative SAR Analysis of Suriclone N-Oxide with Parent Compound and Related Derivatives

A comparative analysis of the structure-activity relationships highlights the critical role of the unoxidized dithiino ring for the high-affinity interaction of suriclone with the GABA-A receptor complex.

Suriclone itself is a highly potent compound, displaying an IC50 value of approximately 350 pM for displacing benzodiazepines from their binding sites. nih.gov In contrast, its metabolites, including the sulfoxide derivative, show markedly reduced potency. nih.gov The demethylated metabolite of suriclone (RP 35,489) demonstrates an IC50 of about 1 nM, still potent but less so than the parent drug. nih.gov However, the sulfoxide metabolite (RP 46,166) shows a negligible ability to displace benzodiazepine receptor ligands in vivo, indicating a significant drop in affinity for the receptor. nih.gov

The data suggests that the steric and electronic properties of the dithiino ring are finely tuned for optimal receptor interaction. The introduction of a polar sulfoxide group likely introduces unfavorable steric hindrance or alters the electronic distribution in a way that disrupts the precise binding required for allosteric modulation of the GABA-A receptor.

The following table summarizes the comparative biological activity:

Compound NameStructureBiological Activity Highlights
Suriclone A cyclopyrrolone with an unoxidized dithiino ring.High-affinity ligand for the benzodiazepine receptor complex (IC50 ≈ 350 pM); potent anxiolytic effects. nih.gov
Suriclone Sulfoxide (RP 46,166) An oxidized metabolite of suriclone with a sulfoxide group on the dithiino ring.Does not significantly displace benzodiazepine receptor ligands in vivo; considered to have weak or no significant contribution to the primary pharmacological effect. nih.gov
Zopiclone A related cyclopyrrolone hypnotic.Acts as a full agonist at benzodiazepine receptors. drugbank.comwikipedia.org
Zopiclone N-oxide The N-oxide metabolite of zopiclone.Weakly active metabolite. hres.caiarc.fre-lactancia.orgdrugbank.com

Theoretical and Computational Chemistry Approaches to SAR/SMR

While specific computational studies on suriclone sulfoxide are not extensively documented, insights can be drawn from computational analyses of structurally related compounds, such as the N-oxide metabolite of eszopiclone (B1671324) (the active S-enantiomer of zopiclone). scialert.net These approaches are instrumental in elucidating the underpinnings of SAR and SMR.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools to predict and analyze the binding of a ligand to its receptor. For a compound like suriclone sulfoxide, docking studies could be employed to model its interaction with the GABA-A receptor's benzodiazepine binding site. Such simulations would likely reveal that the introduction of the sulfoxide group results in a lower binding affinity (a less favorable docking score) compared to suriclone. This could be due to steric clashes with amino acid residues in the binding pocket or the disruption of key hydrophobic interactions that are present with the parent compound. Molecular dynamics simulations could further illustrate how the presence of the sulfoxide affects the conformational stability of the ligand-receptor complex, potentially showing a less stable interaction compared to suriclone.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic properties of a molecule, including its electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO). A molecular modeling analysis of eszopiclone and its metabolites, including the N-oxide (ESZNO), revealed that the N-oxide had the smallest LUMO-HOMO energy gap. scialert.net A smaller energy gap suggests higher kinetic lability. scialert.net

Applying this to suriclone sulfoxide, quantum chemical calculations could quantify the changes in charge distribution and molecular orbital energies upon oxidation. The results would likely indicate that the sulfoxide is more polar and possesses different electronic characteristics than suriclone, which could explain its altered interaction with the receptor and its metabolic fate.

The following table illustrates the type of data that can be generated from such calculations, using the eszopiclone study as a template:

CompoundLUMO-HOMO Energy Gap (eV)Implication
Eszopiclone (ESZ) 3.62Kinetically labile scialert.net
N-desmethyl-eszopiclone (NDMESZ) 3.63Kinetically labile scialert.net
Eszopiclone-N-oxide (ESZNO) 2.69Most reactive/kinetically labile scialert.net

Predictive Modeling of Metabolic Transformations

Predictive modeling of metabolism involves the use of computational algorithms to identify potential sites of metabolism on a drug molecule and to predict the resulting metabolites. These models are often built on databases of known metabolic reactions and can incorporate quantum chemical calculations to assess the reactivity of different parts of a molecule. For suriclone, such models could predict the likelihood of oxidation at the sulfur atoms of the dithiino ring, as well as at other sites like the piperazine (B1678402) nitrogen. These predictions can help in identifying and prioritizing the synthesis of potential metabolites for further pharmacological evaluation, thereby guiding SMR investigations.

Emerging Research Directions and Future Perspectives for Cyclopyrrolone N Oxides

Exploration of N-Oxides as Prodrugs or Bioorthogonal Tools in Advanced Biological Systems

The transformation of a parent drug to its N-oxide metabolite can significantly alter its physicochemical properties, such as polarity and membrane permeability. This conversion is often mediated by cytochrome P450 or flavin-containing monooxygenase (FMO) enzymes. The resulting N-oxide may exhibit different pharmacological activity or may be a prodrug that converts back to the active parent compound in specific physiological environments.

The potential for Suriclone (B1681791) N-oxide to act as a prodrug is an intriguing area for future investigation. This would involve assessing its stability, its affinity for target receptors, and the kinetics of its in vivo reduction back to Suriclone. Such a strategy could theoretically be harnessed to modify the pharmacokinetic profile of the parent drug.

Furthermore, the unique chemical handle of the N-oxide group could be exploited in bioorthogonal chemistry. researchgate.net This field of chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. While no specific bioorthogonal applications involving cyclopyrrolone N-oxides are currently reported, one could envision the design of modified Suriclone N-oxide analogues that could participate in specific ligation reactions for in-situ labeling and visualization of drug distribution or target engagement.

Advanced Spectroscopic and Structural Elucidation Techniques in N-Oxide Research

The characterization of N-oxide metabolites presents unique analytical challenges. A combination of advanced spectroscopic techniques is typically required for unambiguous structure elucidation.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS), is a cornerstone for identifying and quantifying N-oxide metabolites in biological matrices. tsijournals.com For this compound, developing a stability-indicating RP-HPLC method would be a critical first step for its analysis. Forced degradation studies under various stress conditions (acidic, alkaline, oxidative) would help to understand its degradation pathways. tsijournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. 1H-NMR and 13C-NMR would be essential for confirming the structure of synthesized or isolated this compound. jst.go.jp Comparing the NMR spectra of the N-oxide with that of the parent Suriclone would reveal characteristic shifts in the signals of protons and carbons adjacent to the N-oxide group, providing definitive structural confirmation.

For a deeper understanding of the three-dimensional structure and intermolecular interactions, X-ray crystallography of isolated this compound would be invaluable. While challenging to obtain suitable crystals of metabolites, a crystal structure would provide precise information on bond lengths, bond angles, and conformation, which could be correlated with its biological activity.

Interdisciplinary Approaches to Understanding N-Oxide Roles in Chemical Biology

Understanding the full biological significance of this compound requires a multidisciplinary approach, integrating chemistry, pharmacology, and computational modeling.

Chemical Synthesis and Biological Evaluation: The first step would be the chemical synthesis of an authentic standard of this compound. This would enable detailed pharmacological studies to determine its intrinsic activity at the GABA-A receptor complex, its primary target. who.int Comparative studies with Suriclone would elucidate the impact of N-oxidation on receptor binding and functional activity.

Computational Modeling: Molecular modeling techniques can provide insights into how N-oxidation affects the conformation of the cyclopyrrolone scaffold and its interaction with the receptor binding site. Docking studies could predict the binding affinity of this compound and help to rationalize experimental findings.

The convergence of these diverse research areas will be essential to fully uncover the role of this compound and to harness its potential in future drug design and development.

Q & A

Q. What are the optimal synthetic pathways for Suriclone N-oxide, and how can purity be validated?

this compound synthesis typically involves oxidation of the parent compound, Suriclone, using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Key steps include controlling reaction temperature and stoichiometry to minimize byproducts. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. For reproducibility, document reaction conditions (solvent, time, catalyst) and characterize intermediates using nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies involve incubating this compound in buffers at physiological pH ranges (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma) at 37°C. Samples are analyzed at intervals using UV-Vis spectroscopy or LC-MS to quantify degradation products. Include control samples and validate methods with accelerated stability testing (e.g., 40°C/75% RH). Data should be presented as degradation kinetics (half-life, Arrhenius plots) .

Q. What analytical techniques are critical for distinguishing this compound from its metabolites or isomers?

X-ray crystallography or NMR (1H, 13C, 2D-COSY) can resolve structural ambiguities. For metabolic studies, use LC-MS/MS with collision-induced dissociation (CID) to identify fragmentation patterns unique to the N-oxide moiety. Compare retention times and spectral data with reference standards .

Advanced Research Questions

Q. How can contradictory data on this compound’s transporter-mediated uptake be resolved?

Conflicting results (e.g., OCT1-independent transport in HepG2 cells vs. other models) may arise from cell-specific expression of alternative transporters. Use CRISPR/Cas9 knockout models to silence candidate transporters (e.g., OATP1B1) and measure intracellular accumulation via LC-MS. Cross-validate findings with in vivo pharmacokinetic studies in transporter-deficient animal models .

Q. What computational models predict this compound’s mutagenic potential, and how reliable are they?

(Q)SAR tools like Leadscope’s expert-rule-based models evaluate structural alerts, such as aromatic N-oxide motifs. However, subclass-specific alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) may override general alerts. Validate predictions with Ames tests using TA98 and TA100 strains ± metabolic activation (S9 fraction) .

Q. What experimental designs are recommended for studying this compound’s interaction with cytochrome P450 enzymes?

Use human liver microsomes (HLMs) incubated with this compound and NADPH. Monitor metabolite formation via LC-MS and employ chemical inhibitors (e.g., ketoconazole for CYP3A4). Calculate enzyme kinetics (Km, Vmax) and compare with in silico docking simulations (AutoDock Vina) to identify binding residues .

Methodological Guidance

Q. How should researchers address discrepancies in this compound’s reported bioactivity across studies?

  • Meta-analysis : Pool data from multiple studies, adjusting for variables (cell lines, assay conditions) using statistical tools (e.g., R’s metafor package).
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
  • Data transparency : Share raw datasets and analytical code via repositories like Zenodo or Figshare to enable peer validation .

Q. What strategies ensure robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Diverse libraries : Synthesize analogs with modifications to the N-oxide group, aromatic rings, and side chains.
  • Multivariate analysis : Use partial least squares regression (PLS-R) to correlate structural descriptors (logP, polar surface area) with activity.
  • Validation : Test top candidates in orthogonal assays (e.g., electrophysiology for ion channel targets) .

Data Presentation and Reproducibility

Q. What guidelines should be followed when publishing this compound research to ensure reproducibility?

  • Experimental section : Detail synthesis protocols, instrument parameters (e.g., HPLC gradient), and statistical tests.
  • Supporting information : Include NMR spectra, chromatograms, and raw kinetic data.
  • Data availability : Deposit large datasets (e.g., RNA-seq from toxicity studies) in public repositories like GEO or ChEMBL .

Tables

Key Structural Alerts for this compound Mutagenicity
Alert Class
---------------------
Aromatic N-oxide
N-oxide
Recommended Analytical Techniques
Technique
--------------------
LC-MS/MS
2D-NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.